molecular formula C23H27N5O3 B2628348 N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-3-methoxy-2-methyl-2H-indazole-6-carboxamide CAS No. 2197903-43-6

N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-3-methoxy-2-methyl-2H-indazole-6-carboxamide

Cat. No.: B2628348
CAS No.: 2197903-43-6
M. Wt: 421.501
InChI Key: YEWLYBYPAWNWBG-UHFFFAOYSA-N
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Description

N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-3-methoxy-2-methyl-2H-indazole-6-carboxamide is a useful research compound. Its molecular formula is C23H27N5O3 and its molecular weight is 421.501. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research into compounds with similar structural features, such as N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-3-methoxy-2-methyl-2H-indazole-6-carboxamide, often focuses on their synthesis and potential biological activity. For example, studies have reported the synthesis of related compounds, demonstrating significant inhibitory activity against cancer cell lines, suggesting potential applications in cancer research and therapy (Lu et al., 2021). Additionally, the exploration of similar indazole derivatives has led to the development of compounds evaluated for their inhibitory activities against specific enzymes or as kinase inhibitors, indicating their potential in drug development (Jian-peng et al., 2019).

Antimicrobial and Antifungal Activities

Research into compounds with similar structures has shown promising antimicrobial and antifungal properties. For instance, compounds derived from fluoroquinolone-based structures have been synthesized and shown to possess antimicrobial and antifungal activities, highlighting their potential as therapeutic agents against infectious diseases (Patel & Patel, 2010). This suggests that compounds with the specific structure mentioned could be explored for similar biological activities, contributing to the development of new antimicrobial and antifungal agents.

Enzyme Inhibition for Therapeutic Applications

The study of compounds within the same family has also focused on their role as enzyme inhibitors, with implications for treating various diseases. For example, indazole and indole carboxamides have been identified as potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B), with potential applications in treating neurological disorders (Tzvetkov et al., 2014). This indicates the broader potential of such compounds in drug discovery and development, especially for diseases associated with enzyme dysregulation.

Properties

IUPAC Name

N-[4-(3-cyclopropyl-6-oxopyridazin-1-yl)cyclohexyl]-3-methoxy-2-methylindazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O3/c1-27-23(31-2)18-10-5-15(13-20(18)25-27)22(30)24-16-6-8-17(9-7-16)28-21(29)12-11-19(26-28)14-3-4-14/h5,10-14,16-17H,3-4,6-9H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWLYBYPAWNWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)C(=O)NC3CCC(CC3)N4C(=O)C=CC(=N4)C5CC5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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